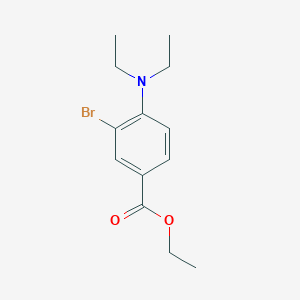

Ethyl 3-bromo-4-(diethylamino)benzoate

Description

Contextualization of Substituted Benzoate (B1203000) Esters in Contemporary Organic Chemistry

Substituted benzoate esters are a cornerstone of modern organic chemistry, serving as versatile building blocks in the synthesis of a wide array of more complex molecules. guidechem.comsigmaaldrich.comchemicalbook.comchemicalregister.com Their utility stems from the reactivity of the ester functional group and the potential for various substitutions on the benzene (B151609) ring, which allows for the fine-tuning of the molecule's chemical and physical properties. These compounds are frequently employed as intermediates in the pharmaceutical industry for the development of novel therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. guidechem.comsigmaaldrich.comchemicalbook.comchemicalregister.com The ability to introduce different functional groups onto the aromatic ring, such as the bromo and diethylamino groups in the case of Ethyl 3-bromo-4-(diethylamino)benzoate, provides chemists with a powerful tool to modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Historical Trajectory and Evolution of Research on this compound and Cognate Analogues

Overview of Salient Academic and Research Domains Pertaining to this compound

The primary academic and research domains for this compound and its analogs are synthetic organic chemistry and medicinal chemistry. As a substituted benzoate ester, it is a valuable intermediate for creating more elaborate molecular architectures. The presence of the bromo, amino, and ester functionalities offers multiple reaction sites for further chemical transformations. thegoodscentscompany.com For instance, the bromine atom can participate in cross-coupling reactions, the amino group can be acylated or alkylated, and the ester can be hydrolyzed or converted to an amide. These potential transformations make it a useful starting material for generating libraries of compounds for drug discovery programs. guidechem.comsigmaaldrich.comchemicalbook.comchemicalregister.com Furthermore, given that many aminobenzoate derivatives exhibit UV-absorbing properties, this compound could be of interest in materials science for the development of new UV-protective coatings or additives. specialchem.comchembk.com

Scope, Delimitation, and Primary Objectives of the Comprehensive Academic Review on this compound

This academic review aims to provide a thorough examination of this compound, focusing exclusively on its chemical nature and its context within scientific research. The primary objective is to present a detailed account of the compound, structured around its place in contemporary organic chemistry, its inferred historical development, and its likely areas of research application. This review is delimited to the chemical and academic aspects of the compound.

Chemical and Physical Properties of this compound

While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from its chemical structure and comparison with closely related analogs.

| Property | Value |

| Molecular Formula | C13H18BrNO2 |

| Molecular Weight | 300.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not definitively assigned in public databases |

| Appearance | Expected to be a crystalline solid or a viscous liquid |

| Solubility | Likely soluble in organic solvents like ethanol (B145695), ether, and ethyl acetate (B1210297) |

| Boiling Point | Estimated to be above 200 °C at atmospheric pressure |

| Melting Point | Not readily available |

Detailed Research Findings

Detailed research findings specifically for this compound are limited in the public domain. However, a likely synthesis route can be postulated based on established organic chemistry principles and known procedures for analogous compounds. The synthesis would probably involve a two-step process:

Bromination of 4-(diethylamino)benzoic acid: The starting material, 4-(diethylamino)benzoic acid, would undergo electrophilic aromatic substitution with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst. The directing effects of the carboxyl and diethylamino groups would favor the substitution at the position ortho to the amino group and meta to the carboxyl group, yielding 3-bromo-4-(diethylamino)benzoic acid.

Fischer Esterification: The resulting 3-bromo-4-(diethylamino)benzoic acid would then be esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to produce the final product, this compound. researchgate.net

The reactivity of this compound is dictated by its functional groups. The bromo substituent can be displaced or used in cross-coupling reactions, the diethylamino group can act as a base or a nucleophile, and the ethyl ester can undergo hydrolysis or transesterification. google.com These reactive sites make it a versatile precursor for a variety of more complex molecules.

Structure

3D Structure

Properties

CAS No. |

1131594-51-8 |

|---|---|

Molecular Formula |

C13H18BrNO2 |

Molecular Weight |

300.19 g/mol |

IUPAC Name |

ethyl 3-bromo-4-(diethylamino)benzoate |

InChI |

InChI=1S/C13H18BrNO2/c1-4-15(5-2)12-8-7-10(9-11(12)14)13(16)17-6-3/h7-9H,4-6H2,1-3H3 |

InChI Key |

GBOBKMGSWLKIFT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C(=O)OCC)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Bromo 4 Diethylamino Benzoate

Classical and Contemporary Esterification Routes for Benzoate (B1203000) Synthesis

The creation of the ethyl ester functional group from a corresponding benzoic acid is a fundamental transformation in organic synthesis. Several established methods are applicable to the synthesis of benzoate esters.

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, resulting in an ester and water. ucla.edu In the context of Ethyl 3-bromo-4-(diethylamino)benzoate synthesis, this would involve the reaction of 3-bromo-4-(diethylamino)benzoic acid with ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or p-toluenesulfonic acid (p-TsOH). ucla.edu

The reaction is reversible, and to drive it towards the product side, an excess of the alcohol reactant is often used, or the water byproduct is removed as it forms. libretexts.org Modern variations of this method employ microwave assistance, which can significantly reduce reaction times and potentially increase yields. usm.my For instance, studies on substituted benzoic acids have shown that microwave-assisted esterification in a sealed vessel can optimize reaction conditions, with factors like temperature and the choice of alcohol influencing the outcome. usm.my

| Catalyst | Alcohol | Conditions | Yield | Reference |

| H₂SO₄ | Ethanol | Reflux | 78% (for benzoic acid) | usm.my |

| H₂SO₄ | Butanol | 130°C, Microwave | High | usm.my |

| H₂SO₄ | Methanol | N/A | N/A | ucla.edu |

| This table presents illustrative data for Fischer esterification based on similar benzoic acid derivatives. |

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. ucla.edu For the synthesis of this compound, a methyl or other alkyl ester of 3-bromo-4-(diethylamino)benzoic acid could be reacted with an excess of ethanol in the presence of an acid or base catalyst. ucla.edu

Enzyme-catalyzed transesterification, often utilizing lipases like Candida antarctica lipase (B570770) B (Novozym 435), offers a milder and more selective alternative to chemical catalysis. nih.govnih.gov These enzymatic methods can proceed under solvent-free conditions and often show high conversion rates. nih.gov Research on various substituted methyl benzoates has demonstrated the high efficiency of lipase-catalyzed transesterification with long-chain alcohols. nih.gov While specific data for the target compound is not available, the principles suggest this as a viable and environmentally benign approach.

| Catalyst | Reactants | Conditions | Conversion/Yield | Reference |

| Sulfuric Acid | Methyl benzoate, Ethanol | Excess ethanol | Equilibrium-driven | ucla.edu |

| Sodium Ethoxide | Methyl benzoate, Ethanol | Excess ethoxide | High | ucla.edu |

| Novozym 435 | Methyl benzoate, Glycerol | 65°C, 4h, Ultrasound | ~16% conversion | nih.gov |

| This table provides examples of transesterification conditions for related benzoate esters. |

To circumvent the equilibrium limitations of Fischer esterification, the carboxylic acid can be activated. A common method is the conversion of the carboxylic acid to an acyl chloride. libretexts.org 3-bromo-4-(diethylamino)benzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. pressbooks.pub This highly reactive intermediate then readily reacts with ethanol, often in the presence of a weak base like pyridine (B92270) to neutralize the HCl byproduct, to yield this compound in an irreversible reaction. libretexts.orgpressbooks.pub

Similarly, acid anhydrides can be used as activated precursors. crunchchemistry.co.uk The reaction of an acid anhydride (B1165640) with an alcohol also produces the ester, along with a carboxylic acid byproduct. pressbooks.pub This method is highly effective and widely used in organic synthesis. crunchchemistry.co.uk

| Precursor | Reagent | Product | Key Features | Reference |

| Acid Chloride | Ethanol | Ester | Irreversible, high yield | libretexts.org |

| Acid Anhydride | Ethanol | Ester | Forms carboxylic acid byproduct | pressbooks.pubcrunchchemistry.co.uk |

| This table summarizes the use of activated carboxylic acid derivatives for ester synthesis. |

Strategies for Regioselective Bromination of Benzoate Precursors

The introduction of a bromine atom at a specific position on the benzene (B151609) ring is a critical step that dictates the final structure of the product. The synthesis of this compound requires the bromination to occur at the position meta to the ester group and ortho to the diethylamino group.

Direct bromination of ethyl 4-(diethylamino)benzoate via electrophilic aromatic substitution would likely be the most straightforward approach. The diethylamino group is a powerful activating and ortho-, para- directing group due to the lone pair of electrons on the nitrogen atom. The ethyl ester group is a deactivating and meta- directing group. In this case, the directing effects of the two substituents are synergistic. The powerful activating effect of the diethylamino group would direct the incoming electrophile (bromine) to the positions ortho to it. Since the para position is already occupied by the ester group, bromination is expected to occur at the ortho position (C3), yielding the desired product.

Standard brominating agents such as bromine (Br₂) in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS), could be employed. Careful control of reaction conditions would be necessary to avoid over-bromination.

For achieving high regioselectivity, directed ortho metalation (DoM) is a powerful strategy. wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring directs the deprotonation of a nearby ortho position by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an electrophile, in this case, a bromine source.

The diethylamino group is a known directing metalation group. wikipedia.org Therefore, treatment of ethyl 4-(diethylamino)benzoate with n-butyllithium would be expected to selectively deprotonate the C3 position, ortho to the diethylamino group. The subsequent addition of a brominating agent, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or hexabromoethane, would introduce the bromine atom at the desired position. This method offers excellent control over the regiochemistry of the substitution. uwindsor.canih.gov The aryl O-carbamate group is noted as being among the most powerful DMGs, highlighting the utility of nitrogen-containing functional groups in directing these reactions. nih.gov

| Method | Directing Group | Base | Electrophile Source | Key Advantage | Reference |

| Directed ortho Metalation | -NEt₂ | n-BuLi | Br₂ or other bromine source | High regioselectivity | wikipedia.orgorganic-chemistry.org |

| This table outlines the key components of the directed ortho metalation strategy for regioselective bromination. |

Introduction of the Diethylamino Moiety

The formation of the tertiary amine is a critical step in the synthesis of this compound. The selection of a particular method depends on the availability of starting materials, desired yield, and reaction scalability.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Halobenzoates

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for introducing the diethylamino group. This reaction typically involves the attack of a nucleophile, in this case, diethylamine (B46881), on an aromatic ring that is substituted with a good leaving group and activated by at least one strong electron-withdrawing group (EWG) at the ortho or para position. chemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

For the synthesis of this compound, a suitable precursor would be a compound like Ethyl 3-bromo-4-fluorobenzoate. The fluorine atom at the C-4 position is an excellent leaving group for SNAr reactions. The ester group at C-1 and the nitro group, if present, act as activating EWGs. The reaction of such a precursor with diethylamine would lead to the displacement of the fluoride (B91410) ion. The presence of an EWG, such as a nitro group, at a position ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate through resonance, thereby facilitating the reaction. libretexts.org Without sufficient activation, aryl halides are generally resistant to nucleophilic attack. libretexts.orglibretexts.org

The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon atom more electrophilic.

Table 1: Hypothetical SNAr Reaction for Diethylamino Group Introduction

| Precursor | Reagent | Typical Conditions | Product |

| Ethyl 3-bromo-4-fluorobenzoate | Diethylamine | Polar aprotic solvent (e.g., DMF, DMSO), heat | This compound |

| Ethyl 3-bromo-4-chloro-5-nitrobenzoate | Diethylamine | Ethanol, room temperature or gentle heat | Ethyl 3-bromo-4-(diethylamino)-5-nitrobenzoate |

Reductive Amination Pathways Utilizing Amino Precursors

Reductive amination offers an alternative route starting from a primary or secondary amine precursor. A key intermediate for this pathway is Ethyl 3-bromo-4-aminobenzoate. This precursor can be synthesized through methods such as the bromination of ethyl 3-aminobenzoate. The introduction of the two ethyl groups onto the primary amino group can be achieved via direct alkylation with an ethyl halide (e.g., ethyl iodide or ethyl bromide). However, this method can be difficult to control and may lead to a mixture of mono-ethylated, di-ethylated products, and even quaternary ammonium (B1175870) salts.

A more controlled and widely used method is reductive amination. This process involves the reaction of the primary amine precursor (Ethyl 3-bromo-4-aminobenzoate) with an aldehyde (acetaldehyde) to form an intermediate imine or enamine, which is then reduced in situ to the desired tertiary amine. Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org

Alternatively, a precursor such as Ethyl 3-bromo-4-nitrobenzoate can be used. The synthesis would first involve the reduction of the nitro group to a primary amine using methods like catalytic hydrogenation or treatment with metals such as iron, zinc, or tin(II) chloride in an acidic solution. libretexts.org Following the reduction, the resulting Ethyl 3-bromo-4-aminobenzoate can be subjected to reductive amination as described above to yield the final product.

Buchwald-Hartwig Amination and Other Transition Metal-Catalyzed Coupling Approaches

Modern synthetic chemistry offers powerful tools for C-N bond formation through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier example, typically employing a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide or triflate. nih.govnih.gov

For the synthesis of this compound, this strategy could involve coupling diethylamine with a dihalogenated precursor like Ethyl 3,4-dibromobenzoate. The challenge in such a reaction is achieving selective monosubstitution. However, by carefully controlling the stoichiometry and reaction conditions, it is often possible to favor the desired product. The choice of ligand (e.g., XPhos, RuPhos) and base (e.g., NaOt-Bu, KHMDS) is critical for achieving high yields and can be optimized for specific substrates. nih.govnih.gov

This method is particularly valuable when the SNAr pathway is not feasible due to a lack of activating groups on the aromatic ring. The Buchwald-Hartwig reaction is known for its broad substrate scope and functional group tolerance, making it a highly versatile tool in organic synthesis. nih.gov

Table 2: Example of Buchwald-Hartwig Amination Conditions

| Aryl Halide Precursor | Amine | Catalyst/Ligand System | Base | Solvent | Result |

| Ethyl 3,4-dibromobenzoate | Diethylamine | Pd₂(dba)₃ / XPhos or RuPhos | NaOt-Bu | Toluene (B28343) | This compound |

Multi-Step Synthesis Pathways and Convergent/Divergent Strategies for this compound

The creation of this compound is inherently a multi-step process starting from simpler, commercially available materials. A plausible linear synthetic sequence could begin with a simple benzoic acid derivative, which is then elaborated through a series of functional group interconversions and substitutions.

A potential pathway might start with 4-aminobenzoic acid. The synthesis could proceed as follows:

Esterification: The carboxylic acid is converted to its ethyl ester, yielding Ethyl 4-aminobenzoate (B8803810), typically by reacting it with ethanol under acidic catalysis.

Sandmeyer Reaction: The amino group is converted to a bromo group via diazotization followed by treatment with a copper(I) bromide solution, producing Ethyl 4-bromobenzoate.

Nitration: A nitro group is introduced onto the ring. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regiochemistry, potentially yielding Ethyl 4-bromo-3-nitrobenzoate.

Nucleophilic Aromatic Substitution: The bromo group, now activated by the para-nitro group, could be substituted by diethylamine. However, given the lower reactivity of bromo compared to fluoro in SNAr, this step might require harsh conditions.

Alternative sequence: An alternative would involve bromination of a precursor like ethyl 4-(diethylamino)benzoate.

A more convergent approach might involve preparing a substituted bromobenzene (B47551) fragment and a separate fragment containing the ester group, followed by a late-stage coupling reaction. However, for a molecule of this complexity, a linear or a semi-divergent strategy is more common. A divergent strategy could use a key intermediate, such as Ethyl 3-bromo-4-fluorobenzoate, which could then be reacted with a variety of different amines (including diethylamine) to produce a library of related compounds.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.comejcmpr.com These principles can be applied to the synthesis of this compound.

Solvent-Free and Reduced-Solvent Reaction Conditions

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are a major source of industrial pollution. ejcmpr.com Several techniques allow for reactions to be conducted under solvent-free or reduced-solvent conditions.

Mechanochemistry: Reactions can be carried out by grinding solid reactants together, sometimes with a catalytic amount of liquid, in a ball mill. rsc.org This technique, known as mechanochemistry, can significantly accelerate reaction rates and often leads to higher yields with minimal waste. rsc.org For example, a nucleophilic aromatic substitution could potentially be performed by milling an activated halobenzoate with solid potassium carbonate and liquid diethylamine, eliminating the need for a bulk solvent.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes. nih.govmdpi.com This efficiency gain not only saves energy but can also improve product yields and reduce the formation of byproducts. The Buchwald-Hartwig amination, for instance, has been shown to be highly effective under microwave conditions, achieving excellent yields in a fraction of the time required for conventional heating. nih.gov

Table 3: Application of Green Chemistry Techniques

| Reaction Type | Conventional Method | Green Alternative | Advantages |

| Buchwald-Hartwig Amination | Heating in toluene for 24 hours | Microwave irradiation in toluene for 10-30 minutes nih.gov | Drastically reduced reaction time, improved yield |

| Nucleophilic Substitution | Refluxing in DMF for several hours | Mechanochemical grinding in a ball mill at room temperature rsc.org | Elimination of hazardous solvent, reduced energy use |

By incorporating these modern and sustainable methodologies, the synthesis of this compound can be made more efficient and environmentally benign.

Heterogeneous Catalysis and Organocatalysis in Reaction Systems

In the pursuit of more sustainable and efficient chemical processes, heterogeneous catalysis and organocatalysis have emerged as powerful alternatives to traditional homogeneous catalysis for reactions like aromatic bromination.

Heterogeneous Catalysis:

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse, a significant advantage in terms of cost and environmental impact. For the bromination of aromatic compounds, various solid catalysts have been explored.

Zeolites, with their well-defined microporous structures, can offer shape selectivity, potentially favoring the formation of a specific isomer. nih.gov While the starting material, Ethyl 4-(diethylamino)benzoate, is already predisposed to ortho-bromination, a zeolite catalyst could enhance this selectivity and minimize the formation of any potential di-brominated byproducts. For instance, zeolites have been shown to be effective in the para-selective bromination of simple aromatic substrates. google.com In the case of Ethyl 4-(diethylamino)benzoate, a suitably chosen zeolite could help to ensure high regioselectivity for the desired 3-bromo isomer.

Supported metal catalysts, such as zinc salts adsorbed on an inert support like silica (B1680970) or alumina, have also been employed for aromatic bromination. google.com These catalysts can be activated by heating and offer the advantage of being easily filtered from the reaction mixture. google.com

Photocatalysis using organic-inorganic hybrid perovskite materials like methylammonium (B1206745) lead bromide (MAPbBr₃) represents a novel approach. cjcatal.com These materials can facilitate aromatic bromination under visible light, using HBr as the bromine source, which also allows for simultaneous hydrogen evolution, presenting a highly atom-economical pathway. cjcatal.com

Organocatalysis:

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has seen rapid growth as it often avoids the use of toxic and expensive metals. For aromatic bromination, organocatalysts can activate the brominating agent, making it more electrophilic.

Mandelic acid has been shown to catalyze the highly regioselective bromination of aromatic compounds using N-bromosuccinimide (NBS) as the bromine source under aqueous conditions. organic-chemistry.org The proposed mechanism involves the Lewis basic sites of the mandelic acid interacting with NBS to increase the positive character of the bromine atom. organic-chemistry.org Lactic acid derivatives have also been demonstrated to enhance the reactivity for aromatic bromination with NBS through halogen bonding interactions. nsf.govacs.org

The use of an organocatalyst for the bromination of Ethyl 4-(diethylamino)benzoate could offer mild reaction conditions and high selectivity, avoiding the harsh conditions and metal contamination associated with some traditional Lewis acid catalysts.

A comparative look at potential catalytic systems is presented below:

| Catalyst Type | Catalyst Example | Brominating Agent | Key Advantages | Potential for this compound Synthesis |

| Heterogeneous | Zeolite (e.g., H-BEA) | Br₂ or NBS | Reusability, shape selectivity, ease of separation. nih.govgoogle.com | High regioselectivity, minimization of byproducts. |

| Heterogeneous | Supported ZnBr₂ on Silica | Br₂ | Reusability, mild conditions. google.com | Straightforward catalyst removal. |

| Heterogeneous | MAPbBr₃ (Photocatalyst) | HBr (in situ Br₂) | High atom economy, use of visible light. cjcatal.com | Green and sustainable approach. |

| Organocatalyst | Mandelic Acid | NBS | Metal-free, mild aqueous conditions, high regioselectivity. organic-chemistry.org | Avoids metal contamination, environmentally benign. |

| Organocatalyst | Lactic Acid Derivatives | NBS | Metal-free, enhanced reactivity via halogen bonding. nsf.govacs.org | Mild reaction conditions. |

Atom Economy and E-Factor Optimization in Synthesis

The principles of green chemistry emphasize the importance of maximizing the incorporation of all materials used in the process into the final product (atom economy) and minimizing waste (E-factor).

Atom Economy:

The atom economy of a reaction is calculated as:

For the bromination of Ethyl 4-(diethylamino)benzoate with molecular bromine (Br₂), the reaction is: C₁₃H₁₉NO₂ + Br₂ → C₁₃H₁₈BrNO₂ + HBr

The molecular weight of this compound is approximately 300.19 g/mol , and the molecular weight of Ethyl 4-(diethylamino)benzoate is approximately 221.29 g/mol . The molecular weight of Br₂ is 159.81 g/mol .

The atom economy for this reaction is:

This calculation highlights that a significant portion of the reactant mass is lost in the form of hydrogen bromide (HBr). Traditional bromination methods that use elemental bromine have a maximum atom efficiency of 50% in terms of bromine consumption if the HBr is not utilized. researchgate.net

To improve the atom economy, alternative bromination systems can be employed. Using N-bromosuccinimide (NBS) as the brominating agent also generates succinimide (B58015) as a byproduct. While this does not improve the atom economy in a simple calculation, the succinimide can potentially be recovered and recycled.

A more advanced approach involves the in-situ generation of the brominating species from a more benign source. For example, the use of HBr with an oxidant like hydrogen peroxide (H₂O₂) can lead to a higher atom economy as the only byproduct is water. researchgate.net Photocatalytic systems using HBr as the bromine source and producing hydrogen gas also represent a highly atom-economical route. cjcatal.com

E-Factor:

The E-factor (Environmental Factor) is a measure of the total waste produced in a chemical process and is calculated as:

The E-factor takes into account not only the byproducts of the reaction but also solvent losses, catalyst waste, and any materials used in workup and purification. A lower E-factor indicates a more environmentally friendly process.

In the synthesis of this compound, the choice of solvent, catalyst, and purification method will significantly impact the E-factor. For instance, using a recyclable heterogeneous catalyst will lower the E-factor compared to a single-use homogeneous catalyst that needs to be separated and disposed of. google.com Similarly, minimizing the use of solvents or using more environmentally benign solvents will also contribute to a lower E-factor.

| Bromination Method | Typical Byproducts | Atom Economy Consideration | E-Factor Impact |

| Br₂ with Lewis Acid | HBr, catalyst waste | ~78.7% (theoretical) | High due to catalyst quenching and disposal. |

| NBS with Organocatalyst | Succinimide | Potentially recyclable byproduct. | Lower than Lewis acid method if catalyst is recycled. |

| HBr/H₂O₂ with Catalyst | Water | High, as water is the main byproduct. researchgate.net | Potentially very low, especially with a recyclable catalyst. |

| Photocatalysis with HBr | Hydrogen gas | Very high, valuable byproduct. cjcatal.com | Low, dependent on catalyst stability and recyclability. |

Process Optimization and Scale-Up Considerations in Academic Synthesis of this compound

Scaling up a chemical synthesis from a laboratory setting to a larger, preparative scale presents several challenges that need to be addressed through process optimization.

For the bromination of Ethyl 4-(diethylamino)benzoate, key parameters to optimize include:

Reaction Time and Temperature: The reaction should be monitored to determine the optimal time for completion, avoiding the formation of byproducts from over-reaction. The temperature needs to be controlled to ensure a safe and selective reaction.

Stoichiometry of Reagents: The molar ratio of the brominating agent to the substrate should be carefully controlled to maximize the yield of the desired monobrominated product and minimize the formation of di-brominated impurities.

Solvent Choice: The solvent should be chosen based on its ability to dissolve the reactants, its inertness to the reaction conditions, and its ease of removal and potential for recycling.

Purification Method: The purification of the final product, whether by crystallization, chromatography, or distillation, needs to be efficient and scalable.

The use of continuous flow microreactors offers a modern solution to many of the challenges of scale-up. researchgate.netnih.gov By performing the reaction in a continuous flow system, precise control over reaction parameters such as temperature, pressure, and reaction time can be achieved. This can lead to improved yields, higher selectivity, and enhanced safety, particularly when dealing with hazardous reagents like bromine. nih.gov The scale-up is then achieved by running the reactor for a longer period or by using multiple reactors in parallel.

Patent Landscape Analysis Pertaining to the Synthesis of this compound

A review of the patent landscape indicates that while there are numerous patents covering substituted benzoate derivatives and their applications, specific patents for the synthesis of this compound are not readily apparent. patentcut.comgoogle.com

Patents in this area often focus on:

Novel substituted benzoate compounds with specific biological activities or material properties. patentcut.com

General methods for the preparation of classes of substituted benzoates , which may include brominated derivatives.

Improved processes for the synthesis of known benzoate compounds , often focusing on increasing yield, reducing costs, or improving the environmental profile of the synthesis.

The synthesis of this compound itself may be novel. If a new synthetic route is developed that offers significant advantages over existing methods for preparing similar compounds (e.g., higher yield, greater purity, improved safety, or lower environmental impact), it could be patentable. For example, a novel catalytic system, such as a specific heterogeneous or organocatalyst that provides unexpectedly high selectivity or efficiency for this particular transformation, could be the subject of a patent application.

The application of this compound in a specific field, if novel and non-obvious, could also be a source of intellectual property.

Chemical Reactivity and Derivatization of Ethyl 3 Bromo 4 Diethylamino Benzoate

Reactivity of the Aromatic Bromo Group

The bromine atom attached to the aromatic ring is a versatile handle for introducing molecular complexity through numerous coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond in ethyl 3-bromo-4-(diethylamino)benzoate is amenable to several such transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. nih.gov For this compound, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base would yield the corresponding 3-aryl- or 3-vinyl-4-(diethylamino)benzoate derivative. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org Reacting this compound with an alkene, such as styrene (B11656) or an acrylate (B77674), under Heck conditions would introduce a vinyl group at the 3-position of the benzene (B151609) ring. organic-chemistry.orgliverpool.ac.uk The reaction typically yields the E (trans) isomer with high selectivity. thieme-connect.de

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org this compound can be coupled with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base to produce a 3-alkynyl-4-(diethylamino)benzoate. libretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes. libretexts.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent. While less common now due to the toxicity of organotin compounds, it remains a viable method. The reactivity order in palladium-catalyzed couplings is generally I > Br ~ OTf > Cl. nih.gov Thus, the bromo-substituent on this compound would readily participate in Stille coupling.

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl/Vinyl substituted benzoate (B1203000) |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Vinylated benzoate |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Alkynylated benzoate |

| Stille | Organotin reagent | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl/Vinyl/Alkyl substituted benzoate |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions offer an alternative to palladium-based methods for forming new bonds at the aryl-bromide position.

Ullmann-type Reactions: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.org A more modern application, the Ullmann condensation or Ullmann-type reaction, is the copper-catalyzed formation of carbon-heteroatom bonds, such as coupling an aryl halide with an alcohol, amine, or thiol. organic-chemistry.org

Chan-Lam Coupling: This versatile reaction, also known as the Chan-Evans-Lam coupling, uses a copper catalyst to form a carbon-heteroatom bond between an aryl boronic acid and an N-H or O-H containing compound. organic-chemistry.orgwikipedia.org While this reaction typically involves a boronic acid, related copper-catalyzed cross-coupling reactions of aryl halides with amines and alcohols are well-established.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is generally challenging for aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.comlibretexts.org In this compound, the presence of the electron-donating diethylamino group at the para position relative to the bromine makes the ring electron-rich, thus disfavoring a classical SNAr mechanism which proceeds via a negatively charged Meisenheimer complex. libretexts.org Therefore, direct displacement of the bromide by a nucleophile under typical SNAr conditions is unlikely to be efficient.

Formation of Organometallic Reagents and Subsequent Transformations

The carbon-bromine bond can be converted into a more reactive organometallic species.

Grignard Reagent: Formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal. wisc.eduadichemistry.com While the presence of the ester group could be problematic due to its reactivity towards the Grignard reagent, low-temperature conditions can sometimes allow for the formation of functionalized Grignard reagents. cmu.edu Once formed, this Grignard reagent can react with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups. wisc.edumnstate.edu The use of tetrahydrofuran (B95107) (THF) as a solvent can facilitate the formation of Grignard reagents from less reactive aryl bromides. rsc.org

Organolithium Reagent: Treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, can lead to either lithium-halogen exchange or deprotonation at a site ortho to the directing diethylamino group. The outcome would depend on the specific reaction conditions, particularly the temperature. If lithium-halogen exchange occurs, the resulting aryllithium species is a potent nucleophile that can react with various electrophiles.

Radical Chemistry Involving the Carbon-Bromine Bond

The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical. This can be initiated by radical initiators or photochemically. The resulting aryl radical can then participate in various radical-mediated reactions, such as addition to alkenes or aromatic systems.

Reactivity of the Ethyl Ester Functionality

The ethyl ester group is a key site for derivatization, allowing for modification of the carboxyl group.

The primary reactions involving the ethyl ester functionality are hydrolysis and amidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, using a base like sodium hydroxide (B78521), followed by acidic workup, is a common method. This carboxylic acid can then be used in a variety of subsequent reactions, such as conversion to an acid chloride or further coupling reactions.

Amidation: The ester can be converted directly to an amide by heating with an amine, often with a catalyst. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents to form the corresponding amide.

| Reaction | Reagent(s) | Product |

|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH, H₂O/EtOH, Δ 2. H₃O⁺ | 3-Bromo-4-(diethylamino)benzoic acid |

| Amidation (from acid) | 1. Hydrolysis 2. R₂NH, Coupling agent | N,N-Disubstituted-3-bromo-4-(diethylamino)benzamide |

Reactivity and Transformations of the Diethylamino Group

The tertiary diethylamino group is nucleophilic and susceptible to reactions such as quaternization and oxidation.

The nitrogen atom of the diethylamino group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with alkylating agents to form quaternary ammonium (B1175870) salts. These salts are typically more water-soluble and can have different biological activities compared to the parent tertiary amine. Common alkylating agents include alkyl halides (e.g., methyl iodide) and dialkyl sulfates (e.g., dimethyl sulfate). google.com The quaternization of various tertiary amines, including those on polysaccharide backbones, is a well-established chemical transformation. researchgate.net The reaction with dimethyl sulfate (B86663) can often be carried out at high temperatures without a solvent. google.com

Table 5: Quaternization of the Diethylamino Group

| Alkylating Agent | Product Name |

| Methyl Iodide (CH₃I) | 2-bromo-4-(ethoxycarbonyl)-N,N-diethyl-N-methylanilinium iodide |

| Benzyl Bromide (BnBr) | N-benzyl-2-bromo-4-(ethoxycarbonyl)-N,N-diethylanilinium bromide |

| Dimethyl Sulfate ((CH₃)₂SO₄) | 2-bromo-4-(ethoxycarbonyl)-N,N-diethyl-N-methylanilinium methyl sulfate |

The diethylamino group, being an electron-rich tertiary amine attached to an aromatic ring, can undergo various oxidation reactions. The specific product depends heavily on the oxidant used and the reaction conditions.

N-Dealkylation: Oxidizing agents can lead to the removal of one or both ethyl groups. For instance, the cytochrome P-450 enzyme system is known to catalyze the N-demethylation of N,N-dimethylanilines. nih.govmdpi.com This process often proceeds through an initial electron transfer to form a radical cation, which can then eliminate an alkyl radical.

Oxidation to N-Oxide: Peroxy acids, such as m-CPBA, can oxidize the tertiary amine to the corresponding N,N-diethylaniline-N-oxide derivative.

Ring Oxidation and Coupling: Stronger oxidizing agents can lead to more complex reactions. The oxidation of N,N-dimethylaniline with agents like cupric chloride or benzoyl peroxide has been shown to yield products from para-coupling, such as N,N,N',N'-tetramethylbenzidine derivatives, and can even lead to the formation of dyes like crystal violet. rsc.orgcdnsciencepub.com Oxidation of N,N-diethylaniline with periodate (B1199274) has been reported to yield products like O-ethylquinoneoxime and p-nitrosophenetole. researchgate.net

The electrochemical oxidation of N,N-dialkylaniline derivatives has also been studied, revealing that the primary product is often formed through the generation of a radical cation. mdpi.com

Table 6: Potential Oxidation Reactions of the Diethylamino Group

| Oxidizing Agent | Potential Reaction Type | Possible Products |

| Cytochrome P-450 | N-Dealkylation | Ethyl 3-bromo-4-(ethylamino)benzoate nih.govmdpi.com |

| m-CPBA | N-Oxidation | This compound N-oxide |

| Periodate (IO₄⁻) | Ring Oxidation/Rearrangement | Quinoneoxime and nitrosophenetole derivatives researchgate.net |

| Benzoyl Peroxide | Radical Coupling | Dimerized benzidine-type structures cdnsciencepub.com |

Participation in Acid-Base Equilibria and Role as a Ligand

The structure of this compound contains both a basic tertiary amine (the diethylamino group) and a group that can be hydrolyzed to a carboxylic acid (the ethyl ester). The diethylamino group, being a tertiary amine attached to an aromatic ring, is expected to be a weak base. The basicity of this group is influenced by the electronic effects of the other substituents on the benzene ring. The bromine atom, being electron-withdrawing, will slightly decrease the basicity of the amine, while the ethyl ester group will also have a modest electron-withdrawing effect.

The pKa value for the conjugate acid of a similar compound, 3-bromoaniline, has been reported, which can provide an estimate for the basicity of the amino group in the target molecule.

Table 1: pKa Values of Related Aniline Derivatives

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| 3-Bromoaniline | 3.58 | nih.gov |

Upon hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-bromo-4-(diethylamino)benzoic acid, the molecule will exhibit both acidic and basic properties. The pKa of the carboxylic acid group is expected to be in the typical range for benzoic acids, although it will be influenced by the presence of the bromo and diethylamino substituents. For comparison, the pKa of 3-bromobenzoic acid is approximately 3.82. nih.gov

The presence of both the nitrogen and oxygen atoms in this compound and its derivatives allows them to act as ligands in coordination chemistry. The nitrogen atom of the diethylamino group and the oxygen atoms of the ester (or the carboxylate upon hydrolysis) can coordinate to metal ions. The formation of stable complexes with various transition metals has been reported for related aminobenzoate ligands. dntb.gov.ua For instance, the stability constants of metal complexes with p-aminobenzoic acid have been studied, indicating the potential for these types of ligands to form stable coordination compounds. dntb.gov.ua

Multi-Functional Transformations and Tandem Reaction Sequences Involving this compound

The multiple functional groups on this compound allow for a variety of transformations, including tandem or cascade reactions where multiple bonds are formed in a single synthetic operation. The bromine atom is a key functional group for such transformations, particularly in cross-coupling reactions.

Photochemical and Photo-Induced Reactivity of this compound Derivatives

The photochemical reactivity of this compound derivatives is primarily associated with the carbon-bromine bond and the aromatic amine moiety. Aromatic bromides can undergo photochemical dehalogenation upon exposure to UV light, often in the presence of a hydrogen donor. This reaction proceeds via the homolytic cleavage of the C-Br bond to generate an aryl radical, which then abstracts a hydrogen atom to form the dehalogenated product. The diethylamino group, being a strong electron-donating group, can influence the photophysical properties of the molecule and the efficiency of the dehalogenation process.

Furthermore, photo-induced cyclization reactions are possible in derivatives of this compound. For instance, ortho-haloanilines with appropriate side chains can undergo intramolecular cyclization upon irradiation to form various heterocyclic structures. While specific studies on the photochemical reactivity of this compound are limited, research on related 3-bromo-4-dimethylamino-1,8-naphthalimides has shown that these compounds are photoactive and can generate reactive oxygen species upon illumination. researchgate.net This suggests that derivatives of this compound could have potential applications in photodynamic therapy or as photoinitiators.

Metal Complexation and Ligand Chemistry of this compound Analogues

Analogues of this compound, particularly those where the ester is hydrolyzed to a carboxylic acid, are effective ligands for a variety of metal ions. The coordination can occur through the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group, forming stable chelate rings.

The stability of these metal complexes is dependent on several factors, including the nature of the metal ion, the pH of the solution, and the presence of other substituents on the aromatic ring. The stability constants for various metal-ligand complexes have been determined for related aminobenzoate systems. These constants provide a quantitative measure of the strength of the interaction between the metal ion and the ligand.

Table 2: Stability Constants (log K) of Metal Complexes with p-Aminobenzoic Acid

| Metal Ion | log K1 | log K2 | Reference |

|---|---|---|---|

| Co(II) | 2.65 | 2.15 | dntb.gov.ua |

| Ni(II) | 2.80 | 2.20 | dntb.gov.ua |

| Cu(II) | 3.15 | 2.55 | dntb.gov.ua |

| Zn(II) | 2.60 | 2.10 | dntb.gov.ua |

The data in Table 2, for the closely related p-aminobenzoic acid, illustrates the formation of both 1:1 and 1:2 metal-ligand complexes. The bromo and diethylamino substituents in the target compound would be expected to modify these stability constants due to their electronic and steric effects. The bromo group's electron-withdrawing nature might slightly decrease the stability of the complexes, while the diethylamino group's electron-donating nature could enhance it. The steric bulk of the diethyl groups could also influence the coordination geometry and stability of the resulting metal complexes.

Advanced Analytical Methods for Research on Ethyl 3 Bromo 4 Diethylamino Benzoate

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental in the analysis of Ethyl 3-bromo-4-(diethylamino)benzoate, enabling the separation of the compound from impurities and other reaction components.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A validated HPLC method ensures accurate and reliable quantification of the main compound and any non-volatile impurities.

Method Development: A typical reversed-phase HPLC method would be developed for this analysis. Due to the compound's aromatic and amine functionalities, a C18 column is often suitable. nih.govnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govmyfoodresearch.com Gradient elution is often preferred to achieve good separation of both polar and non-polar impurities within a reasonable analysis time. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds is often around 254 nm. myfoodresearch.comresearchgate.net

Validation: A developed HPLC method must be validated to ensure its suitability for its intended purpose. Validation parameters typically include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 1: Hypothetical HPLC Method Validation Parameters for this compound Analysis

| Parameter | Specification | Typical Value |

| Linearity (r²) | > 0.99 | 0.999 |

| Accuracy (% Recovery) | 98-102% | 99.5% |

| Precision (RSD%) | < 2% | < 1.0% |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.02 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.06 µg/mL |

This table presents typical expected values for a validated HPLC method for a compound like this compound, based on general principles of HPLC method validation for aromatic amines and benzoates. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Byproducts and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.com In the context of this compound, GC-MS is invaluable for identifying volatile byproducts that may arise during its synthesis and for monitoring the progress of the reaction.

The synthesis of this compound may involve starting materials or generate side-products that are more volatile than the main product. GC-MS allows for the separation of these components based on their boiling points and polarities, followed by their identification through mass spectrometry. The mass spectrometer provides a fragmentation pattern for each compound, which acts as a "molecular fingerprint," allowing for structural elucidation and confirmation. restek.comacs.org For halogenated compounds, the isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) in the mass spectrum is a key identifier.

Preparative Chromatography (HPLC, Flash Chromatography) for Isolation of Derivatives

When research requires the isolation of derivatives of this compound in pure form, preparative chromatography is the method of choice. Both preparative HPLC and flash chromatography are employed for this purpose.

Preparative HPLC: This technique is essentially a scaled-up version of analytical HPLC. It is used to isolate larger quantities of a specific compound from a mixture with high purity. While it provides excellent resolution, its capacity is generally lower than flash chromatography.

Flash Chromatography: This is a rapid form of preparative column chromatography. It is often used for the routine purification of reaction mixtures. While faster and with higher capacity than preparative HPLC, it typically yields slightly lower purity. The choice between preparative HPLC and flash chromatography depends on the required purity and the quantity of the derivative to be isolated.

Spectroscopic Techniques for Structural Elucidation and Mechanistic Investigations

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques) for Detailed Structural Analysis and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would show characteristic signals for the aromatic protons, the ethyl group of the ester, and the two ethyl groups of the diethylamino substituent. The integration of these signals would correspond to the number of protons in each group. A related compound, ethyl 3-bromobenzoate, shows characteristic aromatic and ethyl ester signals. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Key signals would include the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the carbons of the ethyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-2, H-5, H-6) | 6.8 - 8.0 | m | 3H |

| Ester -CH₂- | ~4.3 | q | 2H |

| Diethylamino -CH₂- | ~3.4 | q | 4H |

| Ester -CH₃ | ~1.3 | t | 3H |

| Diethylamino -CH₃ | ~1.1 | t | 6H |

This table is based on standard chemical shift values for similar functional groups.

2D NMR (COSY, HSQC/HMQC):

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the molecule, for instance, between the methylene (B1212753) and methyl protons of the ethyl groups.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map the correlation between protons and the carbons to which they are directly attached. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1715 - 1735 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C-N (Aromatic Amine) | Stretch | 1250 - 1360 |

| C-Br | Stretch | 500 - 600 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Bending (out-of-plane) | 690 - 900 |

This table presents expected wavenumber ranges for the functional groups present in the target molecule.

These advanced analytical methods, from chromatography for separation and purity assessment to spectroscopy for detailed structural analysis, are indispensable in the comprehensive research and characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis in Solution

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within this compound and for its quantitative determination in solution. The electronic spectrum of this compound is primarily influenced by the substituted benzene (B151609) ring, which contains both an electron-donating group (the diethylamino group) and an electron-withdrawing group (the ethyl ester group), in addition to the bromine atom.

The UV-Vis spectrum of this compound in a non-polar solvent is expected to exhibit characteristic absorption bands. The primary absorption bands are due to π → π* transitions within the benzene ring. The presence of the diethylamino group at the para position to the ester group is anticipated to cause a significant red-shift (bathochromic shift) of the primary absorption band compared to unsubstituted ethyl benzoate (B1203000). This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

In polar solvents, a further shift in the absorption maxima is expected. For instance, in solvents of increasing polarity, a bathochromic shift of the main absorption band is often observed for similar aromatic compounds due to the stabilization of the excited state.

For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of this compound at a fixed wavelength, typically the λmax of the most intense absorption band. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Table 1: Expected UV-Vis Spectral Data for this compound in Different Solvents

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Hexane | ~290 - 310 | ~15,000 - 20,000 |

| Ethanol (B145695) | ~300 - 320 | ~18,000 - 25,000 |

| Acetonitrile | ~295 - 315 | ~17,000 - 23,000 |

Note: The data in this table is hypothetical and based on the expected spectral characteristics of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (High-Resolution MS, Tandem MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular weight, which in turn confirms the molecular formula. For this compound (C₁₃H₁₈BrNO₂), the expected exact mass can be calculated with high accuracy.

Tandem mass spectrometry (MS/MS) provides detailed information about the fragmentation pathways of the molecule. The fragmentation pattern is crucial for confirming the connectivity of the different functional groups. In the mass spectrum of this compound, the molecular ion peak [M]⁺ should be observable, along with characteristic isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).

Common fragmentation pathways for this compound are expected to include:

Loss of an ethyl radical (•C₂H₅): This would result from the cleavage of the ethyl group from the ester, leading to a fragment ion.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement could lead to the loss of an ethylene molecule from the ethyl ester group.

Cleavage of the diethylamino group: Fragmentation of the C-N bond could lead to the loss of a diethylamino radical or related fragments.

Loss of the bromine atom: Cleavage of the C-Br bond would result in a significant fragment ion.

Table 2: Expected High-Resolution Mass Spectrometry and Tandem MS Fragmentation Data for this compound

| Ion/Fragment | Expected m/z | Description |

| [M]⁺ | 299.0575 / 301.0555 | Molecular ion containing ⁷⁹Br / ⁸¹Br |

| [M - C₂H₅]⁺ | 270.0290 / 272.0270 | Loss of the ethyl radical from the ester |

| [M - C₂H₄]⁺ | 271.0368 / 273.0348 | Loss of ethylene via McLafferty rearrangement |

| [M - N(C₂H₅)₂]⁺ | 227.9786 / 229.9766 | Loss of the diethylamino group |

| [M - Br]⁺ | 220.1338 | Loss of the bromine atom |

Note: The m/z values are calculated for the most abundant isotopes and are presented as monoisotopic masses. The data is hypothetical and based on established fragmentation patterns of similar molecules.

X-ray Crystallography for Single Crystal and Powder Diffraction Structure Determination of Derivatives

For derivatives of this compound, one would expect the benzene ring to be essentially planar. The diethylamino group may exhibit some degree of pyramidalization at the nitrogen atom, and the ethyl groups could adopt various conformations. The orientation of the ester group relative to the plane of the benzene ring is also of interest.

Powder X-ray diffraction (PXRD) is a complementary technique that is useful for characterizing the crystalline form of a bulk sample. It can be used to identify different polymorphs (different crystal structures of the same compound), which may exhibit different physical properties. The PXRD pattern is a fingerprint of a specific crystalline phase.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~8-10 |

| c (Å) | ~15-18 |

| β (°) | ~95-105 |

| Volume (ų) | ~1700-2000 |

| Z | 4 |

Note: This data is hypothetical and based on typical values for similar organic molecules. The actual crystallographic parameters will depend on the specific derivative and crystallization conditions.

Electroanalytical Techniques for Redox Behavior Studies of this compound

Electroanalytical techniques are powerful for investigating the redox properties of this compound. These methods can provide information on the ease of oxidation and reduction of the molecule, the stability of the resulting radical ions, and the kinetics of electron transfer.

Cyclic Voltammetry for Redox Potential Determination and Electrochemical Reaction Mechanism Probing

Cyclic voltammetry (CV) is the most commonly used electroanalytical technique for studying the redox behavior of a compound. In a typical CV experiment, the potential of a working electrode is scanned linearly with time between two set potentials, and the resulting current is measured.

For this compound, the diethylamino group is expected to be the primary site of oxidation. The oxidation potential will be influenced by the electron-withdrawing effects of the bromo and ethyl ester substituents. The reversibility of the oxidation process can be assessed by the ratio of the anodic and cathodic peak currents. An irreversible or quasi-reversible process would suggest that the initially formed radical cation is unstable and undergoes subsequent chemical reactions.

The reduction of the molecule is also possible, likely involving the ethyl ester group or the carbon-bromine bond. The reduction potential will provide insight into the electron-accepting ability of the molecule.

Table 4: Expected Cyclic Voltammetry Data for this compound

| Process | Expected Potential (V vs. Ag/AgCl) | Characteristics |

| Oxidation | +0.8 to +1.2 | Quasi-reversible to irreversible |

| Reduction | -1.5 to -2.0 | Likely irreversible |

Note: The potential values are estimates and are highly dependent on the solvent, electrolyte, and electrode material used. The data is hypothetical.

Chronoamperometry and Chronocoulometry for Electron Transfer Kinetics

Chronoamperometry and chronocoulometry are techniques that can be used to study the kinetics of electron transfer and to determine the diffusion coefficient of the electroactive species. In chronoamperometry, the potential is stepped to a value where an electrochemical reaction occurs, and the resulting current is measured as a function of time. The current decay follows the Cottrell equation for a diffusion-controlled process.

Chronocoulometry is a related technique where the charge is measured as a function of time. By analyzing the charge-time data, it is possible to distinguish between faradaic current (from the electrochemical reaction) and non-faradaic current (from charging of the electrical double layer). This allows for a more accurate determination of the amount of substance that has reacted at the electrode surface. These techniques can provide quantitative data on the rate constant for heterogeneous electron transfer (k⁰) and the diffusion coefficient (D) of this compound in a given medium. wikipedia.orgrsc.orgacs.org

Thermal Analysis Techniques for Material Science Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about its thermal stability, melting point, and decomposition behavior.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a constant rate. For this compound, the TGA curve would show the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs. The final residual mass can also be determined.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. Any other phase transitions, such as crystallization or glass transitions, would also be observable. The heat of fusion can be calculated from the area of the melting peak.

Table 5: Expected Thermal Analysis Data for this compound

| Technique | Parameter | Expected Value/Observation |

| TGA | Onset of Decomposition | ~200 - 250 °C |

| TGA | Major Decomposition Steps | Multiple steps corresponding to loss of functional groups |

| DSC | Melting Point | ~50 - 80 °C (highly dependent on purity) |

| DSC | Heat of Fusion | Endothermic peak |

Note: The data in this table is hypothetical and based on the expected thermal behavior of similar aromatic compounds. Actual values will depend on the experimental conditions and the purity of the sample.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric analysis is a crucial technique for determining the thermal stability and decomposition characteristics of a compound. In a typical TGA experiment, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. For this compound, a TGA scan would reveal the temperatures at which significant weight loss occurs, indicating decomposition or volatilization.

Based on the analysis of related substituted aminobenzoic acids, it is anticipated that this compound would exhibit a multi-stage decomposition profile. The initial weight loss may be attributed to the cleavage of the ethyl group from the ester moiety, followed by the decomposition of the diethylamino group and subsequent breakdown of the aromatic ring at higher temperatures. The presence of the bromine atom is expected to influence the decomposition pathway, potentially leading to the formation of brominated organic fragments.

Table 1: Anticipated TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Decomposition Event |

| 200 - 250 | ~10-15% | Initial loss of the ethyl group from the ester. |

| 250 - 350 | ~25-30% | Decomposition of the diethylamino group. |

| >350 | Variable | Degradation of the substituted benzene ring. |

It is important to note that many aminobenzoic acid derivatives have been observed to sublime before reaching their melting or decomposition points. researchgate.net This behavior could manifest in a TGA analysis as a gradual weight loss at temperatures below the primary decomposition onset.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential scanning calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is a powerful tool for identifying thermal events such as melting, crystallization, and glass transitions.

For this compound, a key thermal event observable by DSC would be its melting point. By comparison with a structurally related compound, Ethyl 4-(dimethylamino)benzoate, which has a reported melting point of 66 °C, it is reasonable to predict that the melting point of this compound would be in a similar range, potentially slightly higher due to the increased molecular weight and altered crystal packing from the bromine substituent and larger diethylamino group. The melting process would be observed as an endothermic peak on the DSC thermogram, and the area under this peak can be used to calculate the enthalpy of fusion.

Following the melting endotherm, if the compound does not significantly volatilize, exothermic peaks corresponding to decomposition processes would be expected at higher temperatures, corroborating the findings from TGA. The study of other substituted aromatic compounds has shown that decomposition can sometimes be complex, with multiple exothermic events. chemicalbook.com

Table 2: Predicted DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~65 - 75 | ~70 - 80 | Estimated Endothermic |

| Decomposition | >200 | Variable | Exothermic |

The precise temperatures and enthalpies for these events would require experimental verification. The comparison with similar compounds, such as other substituted aminobenzoates, provides a foundational understanding of the expected thermal behavior. researchgate.net

Computational Chemistry and Theoretical Studies of Ethyl 3 Bromo 4 Diethylamino Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For Ethyl 3-bromo-4-(diethylamino)benzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.net The optimization process finds the minimum energy conformation, providing data on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's electronic structure. This includes mapping the electron density to identify electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions. nih.gov

Furthermore, DFT is employed to predict spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, one can simulate the vibrational spectra (FT-IR and Raman). nih.gov This allows for the assignment of specific vibrational modes, such as the stretching of the carbonyl (C=O) group, C-N bonds, and vibrations of the aromatic ring. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.netnih.gov

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: The following data is representative and based on typical results from DFT calculations for similar aromatic compounds.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Ester) | 1.21 Å |

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-N (Aromatic-N) | 1.38 Å |

| Bond Angle | O=C-O (Ester) | 124.5° |

| Bond Angle | C-C-Br (Aromatic) | 119.8° |

| Dihedral Angle | C-C-N-C (Aromatic-Diethylamino) | 45.0° |

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding than DFT, can provide higher accuracy for total energies and other molecular properties. For a molecule like this compound, these high-accuracy calculations can be used to benchmark the results from DFT. They are particularly valuable for calculating precise reaction energies and activation barriers, offering a "gold standard" for theoretical predictions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component in understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. materialsciencejournal.org

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For this compound, the electron-donating diethylamino group and the electron-withdrawing ester and bromo groups are expected to influence the energies of these orbitals significantly.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govmaterialsciencejournal.org

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for this compound Note: These values are illustrative, based on DFT calculations for analogous molecules.

| Parameter | Symbol | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.85 | Electron-donating ability |

| LUMO Energy | ELUMO | - | -1.20 | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.65 | Chemical reactivity and stability |

| Ionization Potential | IP | -EHOMO | 5.85 | Energy to remove an electron |

| Electron Affinity | EA | -ELUMO | 1.20 | Energy released upon gaining an electron |

| Electronegativity | χ | (IP + EA) / 2 | 3.525 | Power to attract electrons |

| Chemical Hardness | η | (IP - EA) / 2 | 2.325 | Resistance to change in electron distribution |

| Softness | S | 1 / (2η) | 0.215 | Inverse of hardness, indicates reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion.

For this compound, MD simulations can provide crucial insights into its conformational flexibility, particularly the rotation around the C-N bond and the conformational freedom of the ethyl groups on both the ester and amino functionalities. By simulating the molecule for nanoseconds or longer, one can identify the most populated conformations and the energy barriers between them.

Furthermore, MD simulations are ideal for studying solvent effects. By placing the molecule in a simulated box of solvent (e.g., water, ethanol (B145695), or DMSO), one can observe how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics. This is essential for bridging the gap between theoretical gas-phase calculations and real-world solution-phase chemistry.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or material properties. For a compound like this compound, a QSPR model could be developed to predict specific properties based on a set of calculated molecular descriptors.

The process involves:

Creating a Dataset: A series of related molecules (e.g., various substituted benzoates) with known experimental properties (like reactivity in a certain reaction or a specific optical property) is compiled.